N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound, characterized by a thieno[3,2-d]pyrimidinone core linked to a 5-ethyl-1,3,4-thiadiazole moiety via a thioacetamide bridge, exhibits a molecular weight of 476.6 g/mol (exact mass: 476.0395) and a computed XLogP3 value of 3.1, indicating moderate lipophilicity .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S3/c1-2-14-22-23-17(29-14)21-13(25)9-28-18-20-12-7-8-27-15(12)16(26)24(18)11-5-3-10(19)4-6-11/h3-6H,2,7-9H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLOZPSHIBZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound derived from thiadiazole and thienopyrimidine frameworks. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and a thienopyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 396.45 g/mol. The presence of various functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.084 ± 0.020 | |
| A549 | 0.034 ± 0.008 | |
| NIH3T3 | Non-cancerous control (selectivity evaluated) |
The compound exhibited a selectivity index indicating lower toxicity towards normal cells compared to cancer cells.
The mechanism by which this compound exerts its anticancer effects includes the inhibition of aromatase activity in breast cancer cells. Aromatase is crucial for estrogen synthesis; thus, its inhibition can reduce estrogen-dependent tumor growth:
| Mechanism | Activity Level (IC50 µM) |
|---|---|
| Aromatase Inhibition | 0.062 ± 0.004 |
This suggests that the compound may be effective in treating estrogen-sensitive cancers such as breast cancer.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |
|---|---|---|
| E. coli | 31.25 | |
| S. aureus | 62.5 | |
| K. pneumoniae | 15.65 |
These findings indicate that the compound could serve as a potential lead in the development of new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Thienopyrimidine Moiety : Enhances interactions with biological targets due to its aromatic nature.
- Substituents : The presence of electron-withdrawing groups (EWGs) at specific positions has been shown to enhance potency against cancer and microbial strains.
Case Studies
A notable study evaluated the efficacy of this compound against breast cancer cell lines and compared it with standard chemotherapy agents like cisplatin. The results indicated that this thiadiazole derivative not only matched but in some cases exceeded the efficacy of traditional treatments.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally related compounds share the thiadiazole-thioacetamide-thienopyrimidinone scaffold but differ in substituents, impacting physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The nitro-substituted analog may exhibit higher reactivity due to the strong electron-withdrawing nitro group.
- Alkyl Chain Variations : Butyl and isobutyl substituents on the thiadiazole ring (e.g., compounds 4.8–4.10 ) increase hydrophobicity, as reflected in higher melting points (262–270°C) compared to shorter-chain analogs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s XLogP3 (3.1) is comparable to nitro-substituted analogs but lower than butyl-thiadiazole derivatives (e.g., 4.8), which likely have higher membrane permeability .
- Solubility : The high polar surface area (212 Ų) suggests solubility challenges, a common issue in this structural class. Derivatives with hydrophilic substituents (e.g., morpholine in ) may improve aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
